5-Methoxy-2-(piperazin-1-YL)pyrimidine is a compound belonging to the class of pyrimidines, which are heterocyclic organic compounds characterized by a six-membered ring containing two nitrogen atoms. This specific compound features a methoxy group and a piperazine moiety, indicating potential biological activity. Pyrimidines are significant in medicinal chemistry due to their presence in various pharmaceuticals and biological systems.
The compound can be synthesized through various chemical methods, often involving reactions that modify existing pyrimidine derivatives. Its synthesis and biological evaluations have been documented in multiple studies, highlighting its potential as a therapeutic agent.
5-Methoxy-2-(piperazin-1-YL)pyrimidine can be classified under the following categories:
The synthesis of 5-Methoxy-2-(piperazin-1-YL)pyrimidine typically involves multi-step processes that may include:
One common method involves starting with a pyrimidine derivative that has a suitable leaving group, followed by nucleophilic attack by piperazine. For instance, the reaction might proceed as follows:
The molecular structure of 5-Methoxy-2-(piperazin-1-YL)pyrimidine consists of:
The molecular formula is , with a molecular weight of approximately 206.24 g/mol. The compound's structural representation can be visualized using chemical drawing software or databases.
5-Methoxy-2-(piperazin-1-YL)pyrimidine can participate in various chemical reactions, including:
For example, in the presence of strong acids or bases, the piperazine nitrogen could be protonated, leading to altered reactivity and potential formation of new derivatives.
The mechanism of action for 5-Methoxy-2-(piperazin-1-YL)pyrimidine is not fully elucidated but may involve:
Studies indicate that similar compounds exhibit anti-inflammatory and neuroprotective effects, suggesting that 5-Methoxy-2-(piperazin-1-YL)pyrimidine could have therapeutic applications in conditions like Alzheimer's disease or other neurodegenerative disorders.
5-Methoxy-2-(piperazin-1-YL)pyrimidine is typically a solid at room temperature. Its melting point and solubility parameters would need to be determined experimentally but are expected to be influenced by the methoxy and piperazine groups.
The compound is likely to exhibit:
5-Methoxy-2-(piperazin-1-YL)pyrimidine has potential applications in various fields:
The synthesis of 5-Methoxy-2-(piperazin-1-yl)pyrimidine (CAS 59215-39-3) primarily employs nucleophilic aromatic substitution (SNAr) between halogenated pyrimidine precursors and piperazine. This two-step approach begins with the methoxylation of 2,5-dihalopyrimidines to yield 5-halo-2-methoxypyrimidine intermediates, followed by piperazine coupling under mild alkaline conditions. The exothermic nature of the SNAr reaction necessitates controlled addition rates to prevent by-product formation from over-alkylation or piperazine degradation [2] .
A representative pathway involves:
Table 1: Multi-Step Synthesis Protocol
Step | Reactants | Conditions | Yield |
---|---|---|---|
Methoxylation | 5-Iodo-2-chloropyrimidine + NaOMe | MeOH, 60°C, 4h | 90% |
Piperazine coupling | Intermediate + Piperazine | DMSO, 80°C, 12h | 85% |
Purification | Crude product | Ethanol recrystallization | 78% isolated purity |
Alkaline conditions are critical for activating the pyrimidine ring toward SNAr. Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) serves as a base to deprotonate piperazine, enhancing its nucleophilicity. Polar aprotic solvents like DMSO or N,N-dimethylformamide (DMF) are optimal due to their ability to solubilize ions and stabilize transition states without competing nucleophilic interference. Notably, DMSO accelerates reactions 3-fold compared to DMF, attributed to its superior solvation of cationic intermediates [9].
Recent advances utilize room-temperature SNAr with aryl/alkyl magnesium halides, eliminating the need for precious metal catalysts. This method achieves 89–92% yield for 5-Methoxy-2-(piperazin-1-yl)pyrimidine within 2 hours, though it requires anhydrous conditions to prevent Grignard reagent decomposition .
Table 2: Base and Solvent Impact on Reaction Efficiency
Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
K₂CO₃ | DMSO | 80 | 12 | 85 |
NaOH | DMF | 100 | 8 | 72 |
None (Grignard) | THF | 25 | 2 | 92 |
The free base (C9H14N4O, MW 194.23 g/mol) exhibits limited aqueous solubility (<1 mg/mL), necessitating salt formation for pharmaceutical applications. Dihydrochloride conversion is achieved by treating the free base with hydrochloric acid (2.0 equiv) in ethanol, followed by anti-solvent crystallization using diethyl ether. This yields a stable, crystalline solid (CID 86277782) with solubility exceeding 50 mg/mL in water—a 50-fold enhancement critical for bioavailability [5] [6].
Salt formation also serves as a purification tool, as impurities remain in the ethanolic mother liquor. The dihydrochloride salt typically displays >99% purity by HPLC, meeting pharmaceutical excipient standards [5] [7].
Table 3: Hydrochloride Salt Properties
Property | Free Base | Dihydrochloride Salt |
---|---|---|
Molecular Formula | C9H14N4O | C9H16Cl2N4O |
Water Solubility | <1 mg/mL | >50 mg/mL |
Melting Point | 92–94°C (decomp.) | 268–270°C (decomp.) |
Storage | -20°C, inert atmosphere | Room temperature |
Temperature profoundly influences selectivity. Reactions below 60°C suffer from kinetic inhibition, while temperatures exceeding 100°C promote dimerization. Optimized protocols use 80–85°C in DMSO, balancing reaction rate (t < 12h) and by-product suppression (<5%) [9].
Catalysts are generally avoided due to piperazine’s inherent nucleophilicity. However, ZnCl₂-catalyzed three-component couplings enable direct synthesis from enamines, triethyl orthoformate, and ammonium acetate, achieving 88% yield in a single step. This method bypasses halogenated intermediates but requires rigorous moisture control .
Solvent selection affects purity and workup efficiency:
Table 4: Solvent Performance Comparison
Solvent | Dielectric Constant | Reaction Yield (%) | Purity (HPLC%) |
---|---|---|---|
DMSO | 47 | 85 | 95 |
DMF | 38 | 72 | 90 |
Ethanol | 24 | 68 | 98 |
Water | 80 | 45 | 85 |
Halogenated precursors dictate reaction kinetics and economics. Iodo derivatives (e.g., 5-Iodo-2-(piperazin-1-yl)pyrimidine, CAS 95847-41-9) exhibit 8–10× higher reactivity than chloro analogs due to weaker C–I bonds, enabling reactions at 25°C. However, they cost $320–$501/g, making them impractical for scale-up. Bromo derivatives offer a balance, reacting efficiently at 80°C with a 50% cost reduction. Chloro derivatives are economical (<$100/g) but require harsh conditions (120°C, 24h), risking piperazine decomposition [1] [2] [8].
Notably, bromo precursors facilitate Suzuki-Miyaura cross-coupling for synthesizing bipyrimidine analogs, expanding medicinal chemistry applications. Fluorinated variants are unreactive due to the strength of the C–F bond [2] .
Table 5: Halogenated Precursor Attributes
Precursor | Relative Rate | Optimal Temperature (°C) | Cost per gram | By-Product Formation |
---|---|---|---|---|
5-Iodo-2-chloropyrimidine | 1.0 | 25 | $501 | Low (<3%) |
5-Bromo-2-chloropyrimidine | 0.6 | 80 | $210 | Moderate (8%) |
5-Chloro-2-chloropyrimidine | 0.1 | 120 | $95 | High (15%) |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3